molecular formula C20H18ClN3O3 B5510122 N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide

N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B5510122
M. Wt: 383.8 g/mol
InChI Key: RUOHSKPQCMOBDZ-SSDVNMTOSA-N
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Description

N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 2-chloro-7-methylquinoline-3-carbaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming the corresponding amine.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity . Additionally, the presence of the quinoline ring allows for intercalation with DNA, which can disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide is unique due to the presence of the 2-chloro-7-methylquinoline moiety, which imparts specific electronic and steric properties. This makes it distinct from other Schiff base hydrazones and allows for unique interactions with biological targets and other molecules.

Properties

IUPAC Name

N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-12-4-5-13-9-15(19(21)23-16(13)8-12)11-22-24-20(25)14-6-7-17(26-2)18(10-14)27-3/h4-11H,1-3H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOHSKPQCMOBDZ-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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